7-(Bromomethyl)quinoline
Overview
Description
7-(Bromomethyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their broad range of biological activities and applications in various fields such as medicine, chemistry, and industry. The bromomethyl group at the 7th position of the quinoline ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
7-(Bromomethyl)quinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic properties . .
Mode of Action
The mode of action of quinoline derivatives is generally associated with their interaction with bacterial DNA. They form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, blocking bacterial DNA supercoiling . This leads to the inhibition of DNA synthesis and ultimately, bacterial death . .
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways. For instance, they have been used as inhibitors of hemozoin polymerization, a crucial process in the life cycle of malaria parasites . .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic efficacy . .
Result of Action
The result of the action of quinoline derivatives can vary depending on their specific structure and the nature of their targets. They have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)quinoline typically involves the bromination of 7-methylquinoline. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-(Bromomethyl)quinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and aminoquinoline derivatives.
Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.
Reduction: Products include methylquinoline and other reduced derivatives.
Scientific Research Applications
7-(Bromomethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: It is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, anticancer, and antiviral agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Methylquinoline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
8-(Bromomethyl)quinoline: Similar structure but with the bromomethyl group at the 8th position, leading to different reactivity and applications.
7-Chloromethylquinoline: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and chemical properties.
Uniqueness: 7-(Bromomethyl)quinoline is unique due to the presence of the bromomethyl group at the 7th position, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of bioactive and industrially important compounds.
Properties
IUPAC Name |
7-(bromomethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDJYELCKVSSGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556833 | |
Record name | 7-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769100-08-5 | |
Record name | 7-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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